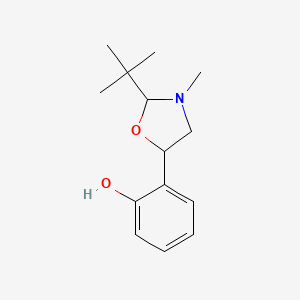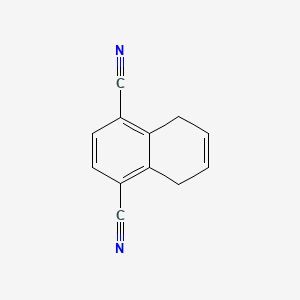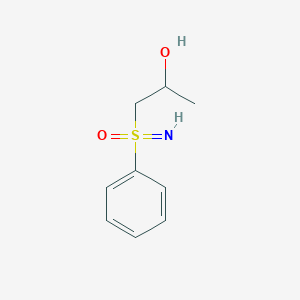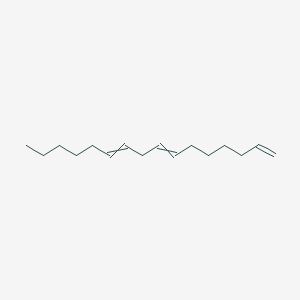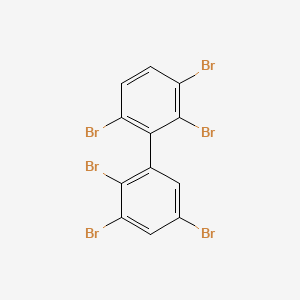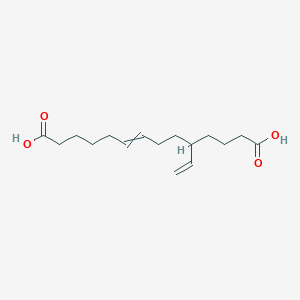
10-Ethenyltetradec-6-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethenyltetradec-6-enedioic acid is a chemical compound characterized by the presence of a long carbon chain with two carboxylic acid groups and an ethenyl group. This compound falls under the category of dicarboxylic acids, which are known for their diverse applications in various fields, including polymer production and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethenyltetradec-6-enedioic acid typically involves the reaction of appropriate alkenes with carboxylating agents under controlled conditions. One common method includes the hydrolysis of corresponding nitriles or esters, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as the catalytic oxidation of hydrocarbons or the use of biocatalysts for more environmentally friendly synthesis. These methods are designed to optimize efficiency and minimize by-products, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethenyltetradec-6-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the ethenyl group to form saturated derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher carboxylic acids, while reduction can produce saturated dicarboxylic acids.
Wissenschaftliche Forschungsanwendungen
10-Ethenyltetradec-6-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 10-Ethenyltetradec-6-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic Acid: A widely used dicarboxylic acid in the production of nylon and other polymers.
Muconic Acid: An intermediate in the biosynthesis of adipic acid and other industrial chemicals.
Sebacic Acid: Used in the production of plasticizers, lubricants, and cosmetics.
Uniqueness
10-Ethenyltetradec-6-enedioic acid is unique due to its specific structure, which includes an ethenyl group and a long carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
114804-20-5 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
10-ethenyltetradec-6-enedioic acid |
InChI |
InChI=1S/C16H26O4/c1-2-14(11-9-13-16(19)20)10-7-5-3-4-6-8-12-15(17)18/h2-3,5,14H,1,4,6-13H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
MRWZUVHMODNNCM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCC(=O)O)CCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

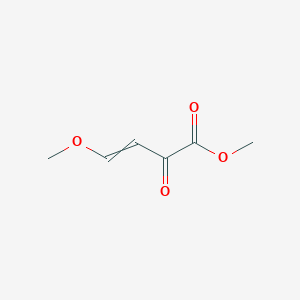
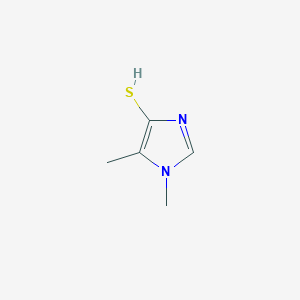

![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
